molecular formula C14H18O2 B2428310 4-Benzyloxy-cyclohexanecarbaldehyde CAS No. 1024683-61-1

4-Benzyloxy-cyclohexanecarbaldehyde

Cat. No.: B2428310
CAS No.: 1024683-61-1
M. Wt: 218.296
InChI Key: QRULNFQXSNRBTQ-UHFFFAOYSA-N
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Description

4-Benzyloxy-cyclohexanecarbaldehyde is an organic compound with the molecular formula C14H18O2 It is characterized by a cyclohexane ring substituted with a benzyloxy group and an aldehyde functional group

Biochemical Analysis

Biochemical Properties

4-Benzyloxy-cyclohexanecarbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as oxidoreductases and transferases. These interactions often involve the aldehyde group of this compound, which can undergo oxidation-reduction reactions. Additionally, the benzyloxy group may participate in hydrophobic interactions with protein active sites, influencing the enzyme’s activity and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, it may upregulate antioxidant response elements, leading to increased expression of detoxifying enzymes . Furthermore, its interaction with cellular membranes can alter membrane fluidity and permeability, affecting nutrient and ion transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of its aldehyde group to nucleophilic sites on proteins, forming Schiff bases. This can lead to enzyme inhibition or activation, depending on the specific protein involved. Additionally, the benzyloxy group can facilitate hydrophobic interactions with lipid bilayers, influencing membrane-associated processes . These molecular interactions can result in changes in gene expression, particularly genes involved in oxidative stress responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that this compound remains stable at room temperature for extended periods but may degrade when exposed to high temperatures or acidic conditions . Long-term exposure to this compound in in vitro studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can modulate metabolic pathways beneficially. At higher doses, it can induce toxic effects, including oxidative stress and liver damage . Threshold effects have been observed, where a specific dosage range triggers significant biochemical and physiological changes. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion into more hydrophilic metabolites for excretion. The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of various metabolites . Additionally, this compound may affect the balance of redox reactions within cells, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissues . This distribution pattern can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-cyclohexanecarbaldehyde typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the cyclohexane ring through a nucleophilic substitution reaction. This involves the reaction of cyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Oxidation to Aldehyde: The resulting benzyloxy-cyclohexane is then oxidized to form the aldehyde group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-cyclohexanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Benzyl chloride, sodium hydroxide.

Major Products

    Oxidation: 4-Benzyloxy-cyclohexanecarboxylic acid.

    Reduction: 4-Benzyloxy-cyclohexanemethanol.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

4-Benzyloxy-cyclohexanecarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbaldehyde: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.

    4-Methoxy-cyclohexanecarbaldehyde: Contains a methoxy group instead of a benzyloxy group, which can influence its reactivity and applications.

    4-Hydroxy-cyclohexanecarbaldehyde: Contains a hydroxy group, which can lead to different chemical properties and uses.

Uniqueness

4-Benzyloxy-cyclohexanecarbaldehyde is unique due to the presence of both the benzyloxy and aldehyde groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-phenylmethoxycyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRULNFQXSNRBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of methoxymethyl triphenylphosphonium chloride (13.8 g, 40 mmol) in dry THF (80 ml) is added dropwise a solution of lithium diisopropylamide (24.4 ml, 44 mmol, 1.8 M in hexane/THF/ethylbenzene), at 0-5° C. The resulting reaction mixture is stirred for 30 minutes and then cooled to −78° C. At this temperature, a solution of 4-benzyloxy-cyclohexanone (6.1 g, mmol) in tetrahydrofuran (30 ml) is added over a period of 30 minutes. Once the addition is completed the reaction mixture is stirred at −78° C. for 1 hour and then allowed to warm to room temperature and stirred overnight. The reaction mixture is then diluted to pH=2 with a 2N aqueous solution of hydrochloric acid and stirred for 3 hours at room temperature. The reaction was diluted with water and extracted with ethyl acetate (2×100 ml). The combined organic extracts are dried over magnesium sulphate, filtered and evaporated under reduced pressure. The residue is purified by flash chromatography to give 4-benzyloxy-cyclohexanecarbaldehyde (5.7 g).
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13.8 g
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reactant
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80 mL
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24.4 mL
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6.1 g
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30 mL
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aqueous solution
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